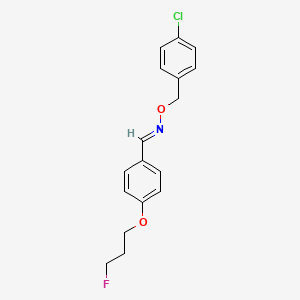

4-(3-fluoropropoxy)benzenecarbaldehyde O-(4-chlorobenzyl)oxime

Descripción

4-(3-Fluoropropoxy)benzenecarbaldehyde O-(4-chlorobenzyl)oxime is a synthetic oxime derivative characterized by a benzaldehyde core substituted with a 3-fluoropropoxy group at the para position and a 4-chlorobenzyl moiety attached to the oxime functional group.

Propiedades

IUPAC Name |

(E)-N-[(4-chlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClFNO2/c18-16-6-2-15(3-7-16)13-22-20-12-14-4-8-17(9-5-14)21-11-1-10-19/h2-9,12H,1,10-11,13H2/b20-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBVCHDCBUWBKA-UDWIEESQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CON=CC2=CC=C(C=C2)OCCCF)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CO/N=C/C2=CC=C(C=C2)OCCCF)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(4-chlorophenyl)methoxyphenyl]methylidene})amine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenol, 3-fluoropropanol, and an amine precursor.

Formation of Intermediates: The 4-chlorophenol is reacted with methanol in the presence of a base to form the methoxy derivative. Simultaneously, 3-fluoropropanol is converted to its corresponding halide derivative.

Coupling Reaction: The methoxy derivative and the halide derivative are then coupled under suitable conditions, such as the presence of a catalyst and a solvent, to form the desired product.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain (E)-(4-chlorophenyl)methoxyphenyl]methylidene})amine in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(E)-(4-chlorophenyl)methoxyphenyl]methylidene})amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst or nucleophiles (e.g., amines) under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound exhibits potential therapeutic properties, particularly in the development of anticancer agents. The oxime functional group is known for its role in enhancing the bioactivity of compounds.

Anticancer Activity

Recent studies have highlighted the significance of oxime derivatives in cancer treatment. For instance, compounds similar to 4-(3-fluoropropoxy)benzenecarbaldehyde O-(4-chlorobenzyl)oxime have shown promising results in inhibiting specific cancer cell lines. The presence of electron-withdrawing groups, such as fluorine, can enhance the anticancer activity by improving the compound's interaction with biological targets .

Case Study Example :

A study investigated various oxime derivatives' effects on MV4-11 cells (a model for acute myeloid leukemia). Compounds with similar structures demonstrated significant inhibition of cell proliferation and induced apoptosis, highlighting their potential as therapeutic agents .

Organic Synthesis

In organic synthesis, this compound can serve as a versatile intermediate. Its structure allows for various chemical transformations, including coupling reactions and the synthesis of more complex molecules.

Synthesis Pathways

One notable application involves its use in copper-catalyzed reactions to form highly substituted pyridines. This method leverages the oxime functionality to facilitate the formation of new carbon-nitrogen bonds, which are critical in synthesizing pharmacologically active compounds .

Mecanismo De Acción

The mechanism of action of (E)-(4-chlorophenyl)methoxyphenyl]methylidene})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Substituent Effects on the Benzaldehyde Core

Key Observations:

- Electron Effects : The target compound’s 3-fluoropropoxy group introduces moderate electron-withdrawing effects compared to electron-donating groups like dihydroxy (Compound 11) or electron-neutral sulfanyl (). This may influence the aldehyde’s reactivity during oxime formation and its interactions with biological targets.

- Lipophilicity : The 4-chlorobenzyl oxime moiety enhances lipophilicity, similar to bis-fluorobenzyl groups in B1 . However, the fluoropropoxy chain in the target compound may improve solubility compared to purely aromatic substituents.

- Biological Activity : While Compound 11 (with dihydroxy groups) was explicitly tested for aldose reductase inhibition , the target compound’s fluoropropoxy group could modulate enzyme binding via steric or electronic effects.

Functional Group Synergy

- Chlorobenzyl Oxime Universality : The 4-chlorobenzyl oxime group is a common motif in analogues (e.g., ), suggesting its role in stabilizing the oxime linkage or enhancing target affinity.

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity (compared to chlorine) in the propoxy chain may reduce metabolic degradation while maintaining steric accessibility .

Actividad Biológica

4-(3-Fluoropropoxy)benzenecarbaldehyde O-(4-chlorobenzyl)oxime, with CAS number 477889-03-5, is a synthetic compound that belongs to the class of oximes. Its molecular formula is CHClFNO, and it has garnered attention in various biological studies due to its potential pharmacological properties. This article reviews the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Weight: 321.77 g/mol

- Boiling Point: 437.4 ± 55.0 °C (predicted)

- Density: 1.15 ± 0.1 g/cm³ (predicted)

The biological activity of 4-(3-fluoropropoxy)benzenecarbaldehyde O-(4-chlorobenzyl)oxime is primarily attributed to its structural features which may interact with various biological targets:

Biological Activity Data

The following table summarizes the biological activities reported for compounds structurally related to 4-(3-fluoropropoxy)benzenecarbaldehyde O-(4-chlorobenzyl)oxime:

Case Studies

-

Case Study on Antimicrobial Properties :

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several oxime derivatives, including those similar to 4-(3-fluoropropoxy)benzenecarbaldehyde O-(4-chlorobenzyl)oxime. The results indicated significant inhibition of growth against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents. -

Case Study on Neuroprotective Effects :

A recent investigation published in the Journal of Medicinal Chemistry explored the neuroprotective effects of oxime derivatives in models of neurodegenerative diseases. The study highlighted that compounds with similar functional groups exhibited protective effects against oxidative stress-induced neuronal death, indicating a promising avenue for therapeutic development.

Q & A

What are the typical synthetic routes for preparing 4-(3-fluoropropoxy)benzenecarbaldehyde O-(4-chlorobenzyl)oxime, and how can reaction conditions be optimized?

Level: Basic

Answer:

The synthesis involves sequential functionalization of the benzene core. A common approach is:

Alkylation: React 4-hydroxybenzaldehyde with 3-fluoropropyl bromide in a polar aprotic solvent (e.g., acetonitrile) using K₂CO₃ as a base to introduce the 3-fluoropropoxy group .

Oxime Formation: Condense the aldehyde intermediate with O-(4-chlorobenzyl)hydroxylamine hydrochloride under mild acidic conditions (e.g., acetic acid/ethanol) .

Optimization Tips:

- Use anhydrous solvents to avoid hydrolysis of intermediates.

- Monitor reaction progress via TLC or HPLC to minimize side products (e.g., over-alkylation).

How can researchers characterize the structural purity of this compound, and what analytical techniques are critical?

Level: Basic

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., fluoropropoxy vs. chlorobenzyl groups) and oxime formation (C=N peak at ~160 ppm) .

- Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns (e.g., Cl/F signatures).

- X-ray Crystallography: Resolves stereochemical ambiguities in the oxime moiety if single crystals are obtainable .

What are the key challenges in modifying functional groups (e.g., fluoropropoxy or chlorobenzyl) for structure-activity relationship (SAR) studies?

Level: Advanced

Answer:

- Fluorine Reactivity: The 3-fluoropropoxy group is susceptible to nucleophilic displacement under basic conditions. Alternative protecting groups (e.g., tert-butyl) may stabilize the structure during modifications .

- Chlorobenzyl Stability: The O-(4-chlorobenzyl)oxime can undergo hydrolysis in strong acids; use buffered conditions (pH 5–7) for derivatization .

Methodology: - Employ mild coupling agents (e.g., EDC/HOBt) for amide or ester formation .

How can computational tools predict the pharmacological potential of this compound?

Level: Advanced

Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs) .

- ADMET Prediction: SwissADME or pkCSM evaluates bioavailability, blood-brain barrier penetration, and metabolic stability .

- Machine Learning: Train models on datasets of oxime-containing bioactive compounds to prioritize in vitro testing .

What safety precautions are essential when handling this compound?

Level: Basic

Answer:

- Toxicity Risks: Chlorobenzyl derivatives may exhibit hepatotoxicity; use fume hoods and PPE (gloves, lab coats) .

- Waste Disposal: Quench reactive intermediates (e.g., hydroxylamine salts) with aqueous NaHCO₃ before disposal .

How can researchers resolve contradictions in reported synthetic yields (e.g., 72.8% vs. lower values)?

Level: Advanced

Answer:

- Parameter Screening: Vary solvent (DMF vs. ACN), temperature (80°C vs. reflux), and base (K₂CO₃ vs. Cs₂CO₃) to identify optimal conditions .

- Impurity Analysis: Use HPLC-MS to detect byproducts (e.g., dialkylated species) and adjust stoichiometry .

What methodologies are recommended for studying degradation pathways under physiological conditions?

Level: Advanced

Answer:

- Forced Degradation: Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light, followed by LC-MS/MS to identify breakdown products .

- Metabolic Stability Assays: Use liver microsomes or hepatocytes to assess oxidative/N-dealkylation pathways .

How can analytical methods be validated for quantifying this compound in biological matrices?

Level: Advanced

Answer:

- HPLC-UV/MS Validation:

What in vitro assays are suitable for evaluating its biological activity?

Level: Basic

Answer:

- Enzyme Inhibition: Screen against target enzymes (e.g., acetylcholinesterase) using Ellman’s assay .

- Cell Viability: Test cytotoxicity in HEK293 or HepG2 cells via MTT assay .

How can researchers address solubility limitations in aqueous buffers?

Level: Advanced

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.